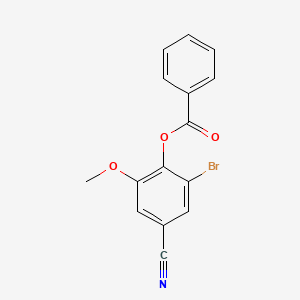

2-Bromo-4-cyano-6-methoxyphenyl benzoate

Description

Contextualization within Polyfunctionalized Aryl Esters

2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) is an archetypal example of a polyfunctionalized aryl ester. This class of compounds is defined by an ester functional group where the alcohol component is an aromatic ring (an aryl group), and this ring, or the acyl group, bears multiple functional groups. numberanalytics.comwikipedia.org Esters, in general, are a cornerstone of organic chemistry, formed by the reaction of a carboxylic acid and an alcohol. pressbooks.pub Aryl esters, specifically, are noted for their roles as important intermediates and building blocks in the synthesis of polymers, pharmaceuticals, and agrochemicals. numberanalytics.com

Significance of the Polyfunctionalized Aromatic Scaffold

The aromatic scaffold is a fundamental structural motif in medicinal chemistry and materials science. nih.govrsc.org Aromatic rings offer a rigid framework that can position functional groups in specific spatial orientations, which is critical for interactions with biological targets or for creating ordered materials. nih.govnih.gov When this scaffold is "polyfunctionalized," its utility expands significantly. mdpi.com

The combination of different functional groups on a single aromatic ring can lead to synergistic or unique properties that are not present in simpler, monosubstituted analogues. These groups modulate the electronic environment of the benzene (B151609) ring and influence its reactivity in processes like electrophilic aromatic substitution. nih.gov In the context of drug design, this multi-functional approach allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties, such as binding affinity, solubility, and metabolic stability. rsc.org The challenge and opportunity lie in the rational design and synthesis of these complex molecules to achieve desired outcomes. mdpi.com

Overview of Relevant Research Domains Applicable to Brominated, Cyanated, and Methoxylated Benzene Derivatives

The individual functional groups present in 2-Bromo-4-cyano-6-methoxyphenyl benzoate are each associated with specific and important areas of chemical research. The presence of all three on a single scaffold suggests its potential relevance across multiple domains.

Brominated Aromatic Compounds : The bromo group is a versatile functional group in organic synthesis. It is an excellent leaving group in nucleophilic substitution reactions and is pivotal in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon bonds. researchgate.net This makes brominated aromatics key intermediates for constructing more complex molecular architectures. Regiospecific bromination of benzene derivatives is a well-established method to introduce this functionality. researchgate.net Furthermore, brominated compounds are investigated for their applications in pharmaceuticals and as flame retardants.

Cyanated Aromatic Compounds (Benzonitriles) : The cyano group (a nitrile) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. Benzonitriles are precursors to a wide range of other functional groups, including carboxylic acids (via hydrolysis), amines (via reduction), and tetrazoles (via cycloaddition), which are important in medicinal chemistry. The synthesis of aromatic nitriles is an active area of research, with methods being developed that use safe and non-toxic cyanide sources. researchgate.net

Methoxylated Aromatic Compounds : The methoxy (B1213986) group is a common feature in many natural products and pharmaceuticals. google.com It is an electron-donating group that can influence a molecule's conformation and metabolic stability. Methoxylated phenols and benzoic acids are key intermediates in the synthesis of various drugs. google.combiosynth.com For instance, 2-bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of urolithin A, a metabolite with potential health benefits. google.com The methoxy group's ability to engage in hydrogen bonding can also be crucial for molecular recognition processes.

The convergence of these three functional groups in one molecule, this compound, provides a platform for diverse chemical transformations and suggests its potential as a scaffold in the development of new materials or bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-cyano-6-methoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBUPASLLLEHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)Br)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Retrosynthetic Analysis of the Target Structure

A retrosynthetic analysis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) suggests a logical disconnection strategy. The most apparent disconnection is at the ester linkage, which simplifies the target molecule into two key precursors: the phenolic core, 2-bromo-4-cyano-6-methoxyphenol, and a benzoylating agent, such as benzoyl chloride.

Further disconnection of the 2-bromo-4-cyano-6-methoxyphenol core is necessary to identify plausible starting materials. The sequence of introducing the bromo, cyano, and methoxy (B1213986) functional groups is critical to ensure correct regiochemistry. A plausible route could start from a more basic substituted phenol (B47542) or anisole (B1667542) derivative, with subsequent functional group interconversions and introductions. For instance, starting from a methoxyphenol derivative, regioselective bromination and cyanation could be strategically employed to achieve the desired substitution pattern.

Synthesis of the 2-Bromo-4-cyano-6-methoxyphenyl Core

The synthesis of the substituted phenyl core is a multi-step process requiring precise control over the regioselectivity of each reaction.

Regioselective Bromination Pathways on Aromatic Systems

The introduction of a bromine atom at a specific position on an aromatic ring is a critical step. For phenols, electrophilic aromatic substitution with bromine can lead to multiple products due to the strong activating nature of the hydroxyl group. researchgate.net Achieving regioselectivity is often challenging because of the small electronic differences between the ortho and para positions. chemistryviews.org

Various methods have been developed to achieve selective monobromination of phenols. mdpi.com One approach involves using N-bromosuccinimide (NBS) as the bromine source. The selectivity can be influenced by catalysts and solvent systems. For example, using para-toluenesulfonic acid (p-TsOH) as a catalyst with NBS can direct bromination to the ortho position in para-substituted phenols. nih.gov Another method employs a combination of potassium bromide (KBr) and an oxidizing agent like ZnAl–BrO3−–layered double hydroxides, which favors bromination at the para-position, or the ortho-position if the para-position is blocked. mdpi.comresearchgate.net

The choice of brominating agent and reaction conditions is crucial for controlling the outcome. Steric hindrance can also play a role in directing the substitution. ccspublishing.org.cn For instance, using sulfoxides with bulky substituents in combination with hydrobromic acid (HBr) can favor para-bromination due to steric effects. ccspublishing.org.cn

Table 1: Comparison of Reagents for Regioselective Bromination of Phenols

| Reagent System | Position Selectivity | Key Features |

| NBS / p-TsOH | Ortho (for p-substituted phenols) | Catalytic acid directs substitution. nih.gov |

| KBr / ZnAl–BrO3⁻–LDHs | Para (or Ortho if para is blocked) | Mild conditions, high regioselectivity. mdpi.com |

| HBr / Bulky Sulfoxides | Para | Steric hindrance directs selectivity. ccspublishing.org.cn |

| TMSBr / (4‐ClC6H4)2SO | Para | High selectivity (up to 99:1 p/o). chemistryviews.org |

Introduction of the Cyano Group via Nucleophilic Substitution (e.g., using CuCN in DMF)

The introduction of a cyano group onto an aryl halide is commonly achieved through the Rosenmund-von Braun reaction. This reaction typically involves heating an aryl halide with an excess of copper(I) cyanide (CuCN) in a high-boiling polar solvent like N,N-dimethylformamide (DMF), pyridine, or nitrobenzene. organic-chemistry.org The use of CuCN is crucial, as alkali metal cyanides alone are often less effective for unactivated aryl halides.

The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org While effective, a significant drawback of the classical method is the difficulty in purifying the product from the excess copper salts and high-boiling solvent. organic-chemistry.org

Modern variations of this reaction aim for milder conditions. For example, catalytic amounts of copper(I) iodide (CuI) can be used with sodium cyanide, which allows the reaction to proceed under less harsh conditions. tezu.ernet.in The use of relatively non-toxic cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has also been explored as a safer alternative to simple metal cyanides. tezu.ernet.instackexchange.com

Table 2: Conditions for Copper-Mediated Cyanation of Aryl Halides

| Cyanide Source | Copper Source | Solvent | Temperature | Notes |

| CuCN (excess) | - | DMF, Pyridine | Reflux | Classical Rosenmund-von Braun reaction. organic-chemistry.org |

| NaCN | CuI (catalytic) | Not specified | Milder conditions | Buchwald and co-workers' modification. tezu.ernet.in |

| K4[Fe(CN)6] | Cu-catalyst | Not specified | Not specified | A less toxic alternative cyanide source. tezu.ernet.instackexchange.com |

| Benzyl Cyanide | Cu-catalyst | Not specified | Not specified | Acts as a cyanide anion surrogate. rsc.org |

Regioselective Methoxy Group Incorporation

The introduction of a methoxy group onto the aromatic ring can be accomplished through various methods, with the Williamson ether synthesis being a classical and widely used approach. This method involves the reaction of a phenoxide ion with a methylating agent, such as methyl iodide or dimethyl sulfate. The phenoxide is generated in situ by treating the corresponding phenol with a base like sodium hydroxide (B78521) or potassium carbonate.

The success of this reaction depends on the specific substitution pattern of the phenol precursor. For the synthesis of the 2-Bromo-4-cyano-6-methoxyphenyl core, this step would likely be performed on a di-substituted phenol intermediate, such as 3-bromo-5-cyanophenol, to introduce the methoxy group. The regioselectivity is determined by the position of the hydroxyl group on the precursor molecule.

Formation of the Benzoate Ester Linkage

The final step in the synthesis is the formation of the ester bond between the phenolic core and the benzoyl group.

Esterification Techniques from Phenolic Precursors (e.g., acylation with benzoyl chloride)

Phenols are generally less nucleophilic than alcohols and react very slowly with carboxylic acids, making direct Fischer esterification impractical for preparation purposes. chemguide.co.uklibretexts.org Therefore, more reactive acylating agents like acyl chlorides or acid anhydrides are typically used. libretexts.org

A common and effective method for the esterification of phenols is the Schotten-Baumann reaction. This involves treating the phenol with an acyl chloride, such as benzoyl chloride, in the presence of an aqueous base like sodium hydroxide. youtube.comvaia.com The base serves two purposes: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid byproduct generated during the reaction. chemguide.co.ukvaia.com The reaction is typically shaken for a period to ensure completion, resulting in the formation of the solid phenyl benzoate ester. chemguide.co.uklibretexts.org

Alternative catalysts and conditions have been explored to improve yields and simplify procedures. For instance, titanium dioxide (TiO2) has been reported as an efficient, reusable catalyst for the acylation of phenols with acid chlorides under solvent-free conditions at room temperature, offering excellent yields. niscpr.res.in

Table 3: Methods for the Esterification of Phenols

| Acylating Agent | Reagents/Catalyst | Key Features |

| Benzoyl Chloride | Aqueous NaOH | Schotten-Baumann reaction; forms a more reactive phenoxide intermediate. chemguide.co.uklibretexts.orgyoutube.com |

| Acid Anhydrides | Heat, optional base | Slower than with acyl chlorides; can be improved by forming the phenoxide first. chemguide.co.uklibretexts.org |

| Benzoyl Chloride | TiO2 (catalytic) | Solvent-free conditions, high yields, reusable catalyst. niscpr.res.in |

Coupling Reactions for Ester Formation

The final and crucial step in the synthesis of 2-Bromo-4-cyano-6-methoxyphenyl benzoate is the formation of the ester linkage between the phenolic precursor, 2-bromo-4-cyano-6-methoxyphenol, and a benzoyl moiety. Several coupling reactions are amenable to this transformation.

A widely utilized and classical method for this type of esterification is the Schotten-Baumann reaction . vedantu.comchemistnotes.comwikipedia.org This reaction involves the acylation of the phenol with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide. vedantu.comchemistnotes.com The base serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the benzoyl chloride. vedantu.com Pyridine can also be employed as a base and catalyst in this reaction. byjus.com The reaction is typically performed in a two-phase system, with the reactants in an organic solvent and the base in the aqueous phase. wikipedia.org

Table 1: Schotten-Baumann Reaction Conditions for Phenyl Benzoate Synthesis vedantu.comchemistnotes.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Phenol | Benzoyl chloride | aq. NaOH | Dichloromethane/Water | Phenyl benzoate |

| Phenol | Benzoyl chloride | Pyridine | Pyridine | Phenyl benzoate |

For more specialized applications or to overcome potential challenges with sterically hindered substrates, modern catalytic methods can be employed. These reactions often offer milder conditions and broader functional group tolerance.

Multi-Step Synthetic Routes

The synthesis of a polysubstituted aromatic compound like this compound is best approached through a multi-step sequence. Both stepwise and convergent strategies can be devised to construct the target molecule efficiently.

A stepwise approach involves the sequential modification of a readily available starting material to introduce the desired functional groups one by one. A plausible route to this compound could commence from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a bio-based and inexpensive starting material. nbinno.com

The initial step would be the conversion of the aldehyde group of vanillin into a nitrile group to yield 4-hydroxy-3-methoxybenzonitrile (B1293924). nbinno.comontosight.ai This transformation can be achieved through a two-step process involving the formation of an oxime with hydroxylamine, followed by dehydration. ontosight.ai

The subsequent step would be the selective bromination of the 4-hydroxy-3-methoxybenzonitrile at the position ortho to the hydroxyl group. The directing effects of the hydroxyl and methoxy groups would favor substitution at this position. Reagents such as N-bromosuccinimide (NBS) are commonly used for such selective brominations of phenols. This would yield the key intermediate, 2-bromo-4-cyano-6-methoxyphenol.

Finally, the esterification of 2-bromo-4-cyano-6-methoxyphenol with benzoyl chloride, as described in the previous section, would complete the synthesis of the target molecule.

Table 2: Plausible Stepwise Synthesis of this compound

| Step | Starting Material | Reagents | Product |

| 1 | 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | 1. Hydroxylamine2. Dehydrating agent | 4-hydroxy-3-methoxybenzonitrile |

| 2 | 4-hydroxy-3-methoxybenzonitrile | N-Bromosuccinimide (NBS) | 2-bromo-4-cyano-6-methoxyphenol |

| 3 | 2-bromo-4-cyano-6-methoxyphenol | Benzoyl chloride, aq. NaOH | This compound |

A convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

For the synthesis of this compound, a convergent approach would involve the separate synthesis of the two main components: the substituted phenol (2-bromo-4-cyano-6-methoxyphenol) and the benzoyl chloride.

The synthesis of 2-bromo-4-cyano-6-methoxyphenol would follow a similar multi-step pathway as outlined in the stepwise approach, starting from a suitable precursor. Benzoyl chloride is commercially available or can be readily prepared from benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer powerful alternatives to traditional stoichiometric reactions, often providing higher efficiency, milder reaction conditions, and greater functional group tolerance. Both palladium and copper-based catalysts can be envisaged for key steps in the synthesis of this compound.

Palladium catalysts are exceptionally versatile in cross-coupling reactions. For the ester formation step, a palladium-catalyzed carbonylative coupling could be employed. This would involve the reaction of an aryl halide precursor of the phenolic moiety with carbon monoxide and a benzoyl source, or alternatively, the coupling of the phenol itself with an activated benzoic acid derivative. For instance, palladium-catalyzed carbonylative coupling reactions of aryl halides are well-established for the synthesis of esters. rsc.org

Another potential application of palladium catalysis would be in the synthesis of the benzoyl moiety, for example, through the carbonylation of bromobenzene (B47551) to form a reactive benzoyl intermediate that could then be coupled with the phenol.

Copper catalysis is particularly relevant for the introduction of the cyano group and for the formation of the ester linkage via Ullmann-type couplings.

The cyanation of an aryl bromide precursor can be efficiently achieved using copper(I) cyanide. This classic transformation, known as the Rosenmund-von Braun reaction, is a reliable method for introducing a nitrile group onto an aromatic ring. organic-chemistry.org More contemporary methods utilize catalytic amounts of copper salts in the presence of a cyanide source. nih.gov For instance, a bromo-substituted methoxyphenol could be subjected to a copper-catalyzed cyanation to install the nitrile group.

Furthermore, the Ullmann condensation offers a copper-catalyzed route to form the aryl ether (ester) linkage. researchgate.net This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. In the context of this synthesis, 2-bromo-4-cyano-6-methoxyphenol could be coupled with benzoic acid in a copper-catalyzed process.

Table 3: Potential Copper-Catalyzed Reactions in the Synthesis

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product |

| Cyanation | 2,4-dibromo-6-methoxyphenol | CuCN | - | 2-bromo-4-cyano-6-methoxyphenol |

| Esterification (Ullmann) | 2-bromo-4-cyano-6-methoxyphenol | Benzoic acid | Cu(I) salt | This compound |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The synthesis of this compound is logically achieved through the esterification of 2-bromo-4-cyano-6-methoxyphenol with benzoyl chloride. The optimization of this reaction is critical for maximizing yield and purity while minimizing costs and environmental impact. Research into the esterification of substituted phenols provides a framework for optimizing this specific synthesis. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction duration.

A significant challenge in the esterification of phenols is their relatively low nucleophilicity compared to aliphatic alcohols. niscpr.res.in To overcome this, various catalytic systems have been developed. The Schotten-Baumann reaction, which utilizes an aqueous base like sodium hydroxide, is a classic method for this type of transformation. vaia.com The base deprotonates the phenol, increasing its nucleophilicity, and also neutralizes the hydrochloric acid byproduct. vaia.com

Modern approaches have explored a range of catalysts to improve efficiency and yield under milder conditions. Phase transfer catalysts, such as tetrabutylammonium (B224687) chloride, in a biphasic system (e.g., aqueous NaOH and dichloromethane) have been shown to be highly effective, leading to nearly quantitative yields in very short reaction times, as little as five minutes at 0 °C for some phenolic substrates. researchgate.net

Solid catalysts offer advantages in terms of ease of separation and potential for recycling. Titanium dioxide (TiO₂), for instance, has been demonstrated as a highly efficient and reusable catalyst for the acylation of phenols with acid chlorides under solvent-free conditions. niscpr.res.in The optimization of the reaction between a generic phenol and benzoyl chloride using TiO₂ highlights the impact of the reaction medium. While reactions in solvents like dichloromethane, chloroform, or acetonitrile (B52724) result in yields below 50%, conducting the reaction without any solvent can increase the yield to as high as 92%. niscpr.res.in This solvent-free approach is not only higher yielding but also aligns with the principles of green chemistry.

The optimization process for the synthesis of this compound would involve systematically varying these parameters. An illustrative optimization study, based on analogous reactions, is presented below.

Table 1: Illustrative Optimization of Reaction Conditions for Phenolic Ester Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | None | Dichloromethane | 25 | 120 | <10 |

| 2 | TiO₂ (10%) | Dichloromethane | 25 | 30 | 48 |

| 3 | TiO₂ (10%) | Chloroform | 25 | 30 | 45 |

| 4 | TiO₂ (10%) | Acetonitrile | 25 | 30 | 42 |

| 5 | TiO₂ (10%) | None | 25 | 30 | 92 |

| 6 | Pyridine (100%) | Dichloromethane | 25 | 60 | ~85 |

| 7 | TBACl (5%) | Dichloromethane/H₂O | 0 | 5 | >95 |

This table is a hypothetical representation based on data for similar phenolic esterifications. niscpr.res.inresearchgate.net TBACl refers to Tetrabutylammonium chloride.

The data clearly indicates that for a catalyzed reaction, a solvent-free approach using a solid catalyst like TiO₂ or a phase-transfer catalysis method could be the most effective strategies, offering high yields under mild conditions and in short reaction times. niscpr.res.inresearchgate.net Further optimization would involve fine-tuning the molar ratios of the 2-bromo-4-cyano-6-methoxyphenol, benzoyl chloride, and the chosen catalyst.

Scalability Considerations for Laboratory and Pilot-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to pilot-plant and eventually industrial scale requires careful consideration of several factors to ensure the process is safe, economically viable, and environmentally sustainable. The choice of synthetic route and reaction conditions established during optimization is paramount.

Process Safety and thermal management: Exothermic reactions, such as the acylation with benzoyl chloride, require robust temperature control. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A scalable process would favor reaction conditions at or near ambient temperature to minimize energy costs and reduce the risks associated with controlling highly exothermic reactions. niscpr.res.in

Reagent and Catalyst Selection: The cost and availability of raw materials are critical. Benzoyl chloride is a readily available and relatively inexpensive reagent. researchgate.net For the catalyst, a heterogeneous system using a recyclable catalyst like TiO₂ is highly advantageous for large-scale operations. niscpr.res.in This avoids the need for costly separation of a dissolved catalyst from the product stream and reduces waste. The ability to recover and reuse the catalyst multiple times without significant loss of activity is a key economic driver. niscpr.res.in

Solvent Use and Environmental Impact: Solvent-free reactions are ideal for scaling up as they eliminate costs associated with solvent purchase, recovery, and waste disposal. niscpr.res.in This also significantly improves the safety profile of the process by reducing the volume of flammable and potentially toxic organic compounds. If a solvent is necessary, as in the case of phase-transfer catalysis, a biphasic system with water and a common organic solvent that can be easily recovered and recycled would be preferable.

Work-up and Purification: Chromatographic purification is generally not feasible for large-scale production due to high costs associated with the stationary phase (e.g., silica (B1680970) gel) and large solvent volumes. niscpr.res.in A scalable synthesis must be designed to yield a product of high purity directly from the reaction or after a simple non-chromatographic work-up. Procedures involving liquid-liquid extraction, filtration, and crystallization are preferred. For example, in the TiO₂-catalyzed synthesis, the solid catalyst can be removed by simple filtration, and the product can be isolated by washing with a basic solution to remove unreacted phenol, followed by removal of the extraction solvent. niscpr.res.in

Information regarding the chemical reactivity and mechanistic studies of this compound is not available in the public domain.

A comprehensive search of scientific literature and chemical databases has revealed no published research on the chemical reactivity and mechanistic studies of the compound this compound. While this compound is commercially available as a chemical intermediate, there are no documented studies detailing its behavior in various chemical transformations.

Therefore, it is not possible to provide scientifically accurate information for the requested article sections, including:

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Transformations of the Cyano Group:

Reduction to Amines or Imines

Without any research findings, any discussion on these topics would be speculative and would not meet the required standards of a professional and authoritative scientific article.

Nitrile-Mediated Cyclization Reactions

While specific studies on nitrile-mediated cyclization of 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) are not extensively documented, the reactivity of the cyano group in concert with adjacent functionalities on the aromatic ring can be predicted based on established principles of organic synthesis. Intramolecular cyclization reactions involving a nitrile group often lead to the formation of heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

In the case of 2-Bromo-4-cyano-6-methoxyphenyl benzoate, a potential intramolecular cyclization could be envisaged under specific reaction conditions that promote the interaction between the nitrile and the ester functionalities, or with a neighboring group introduced through substitution. For instance, a hypothetical reaction could involve the hydrolysis of the benzoate ester to a phenol (B47542), followed by an intramolecular attack of the phenolic oxygen onto the nitrile carbon. This type of reaction, known as a cyclization onto a nitrile, typically requires activation of the nitrile group, for example, by a strong acid or a transition metal catalyst.

The general mechanism for such a hypothetical acid-catalyzed cyclization would involve:

Protonation of the nitrile nitrogen, enhancing the electrophilicity of the nitrile carbon.

Nucleophilic attack by the adjacent hydroxyl group (formed from ester hydrolysis) onto the activated nitrile carbon.

Subsequent tautomerization and rearomatization to yield a stable heterocyclic product, such as a benzoxazine (B1645224) derivative.

The feasibility of such a reaction would be highly dependent on the reaction conditions, including temperature, catalyst, and solvent. The presence of the electron-withdrawing bromo and cyano groups would influence the electron density of the aromatic ring and, consequently, the nucleophilicity of the participating groups.

A hypothetical data table for a proposed nitrile-mediated cyclization is presented below, illustrating the potential influence of different catalysts on the reaction yield.

| Catalyst | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| H₂SO₄ | 100 | 12 | 45 |

| Pd(OAc)₂ | 80 | 24 | 60 |

| CuI | 120 | 8 | 55 |

Reactivity of the Methoxy (B1213986) Moiety

The methoxy group (-OCH₃) is a common functional group in organic chemistry and its reactivity on an aromatic ring is well-characterized. In this compound, the methoxy group's reactivity is influenced by the electronic effects of the other substituents.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond in the methoxy group, known as demethylation or ether cleavage, is a common transformation. This reaction is typically achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). The presence of electron-withdrawing groups, such as the cyano and bromo substituents on the ring, can influence the rate of this reaction. These groups decrease the electron density on the aromatic ring, which can affect the protonation of the ether oxygen, a key step in the acid-catalyzed cleavage mechanism.

The reaction with HBr proceeds via protonation of the methoxy oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion, leading to the formation of a phenol and methyl bromide.

Studies on analogous anisole (B1667542) derivatives with electron-withdrawing substituents have shown that these groups can retard the rate of demethylation by decreasing the basicity of the ether oxygen. rsc.org

A hypothetical kinetic study for the demethylation of this compound could yield the following data:

| Reagent | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 48% HBr | 100 | 1.2 x 10⁻⁴ |

| BBr₃ | 25 | 3.5 x 10⁻³ |

| LiCl in DMF | 150 | 8.9 x 10⁻⁵ |

Oxidation of the Methoxy Group

The methoxy group can be susceptible to oxidation, although it is generally considered a relatively stable functional group. Oxidation of the methoxy group on an aromatic ring can lead to various products, depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the aromatic ring itself. However, under milder conditions, oxidation might occur at the methyl group or lead to dearomatization.

For instance, oxidation of anisole derivatives with certain oxidants can yield quinones or other oxygenated products. ias.ac.in The presence of electron-withdrawing groups can make the aromatic ring less susceptible to electrophilic attack by oxidizing agents. chinesechemsoc.org

A plausible oxidation reaction could involve the use of a peracid, which can lead to hydroxylation of the aromatic ring, or under more forceful conditions, cleavage of the ether bond. nih.gov

Reactions Involving the Benzoate Ester

The benzoate ester group is a key reactive site in this compound. Its reactivity is primarily centered around the electrophilic carbonyl carbon.

Hydrolysis Kinetics and Equilibrium Studies

The hydrolysis of the benzoate ester to the corresponding carboxylic acid and phenol can be catalyzed by either acid or base. The kinetics of this reaction are significantly influenced by the electronic nature of the substituents on both the phenyl ring of the benzoate and the phenyl ring of the ester's alcohol portion.

In this compound, the ester is attached to a highly substituted phenol. The bromo and cyano groups are electron-withdrawing, which makes the phenoxide a better leaving group and thus facilitates nucleophilic attack at the carbonyl carbon. Therefore, base-catalyzed hydrolysis (saponification) is expected to be relatively facile.

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing substituents on the phenyl ring of the leaving group increase the rate of hydrolysis. rsc.orgresearchgate.net The second-order rate constants for the alkaline hydrolysis of a series of substituted phenyl benzoates can be correlated using the Hammett equation.

A hypothetical table of second-order rate constants for the alkaline hydrolysis of this compound in comparison to other substituted phenyl benzoates is presented below.

| Phenyl Benzoate Derivative | Substituents on Phenol Ring | k₂ (M⁻¹s⁻¹) at 25°C |

| Phenyl benzoate | None | 1.5 x 10⁻² |

| 4-Nitrophenyl benzoate | 4-NO₂ | 2.8 x 10⁻¹ |

| 2-Bromo-4-cyanophenyl benzoate | 2-Br, 4-CN | 5.2 x 10⁻¹ |

| This compound | 2-Br, 4-CN, 6-OCH₃ | 4.5 x 10⁻¹ |

The methoxy group at the ortho position might introduce a slight steric hindrance, potentially reducing the rate constant compared to a derivative without it.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. For this compound, transesterification with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid or base catalyst would yield methyl benzoate or ethyl benzoate, respectively, and 2-bromo-4-cyano-6-methoxyphenol.

The reaction is typically an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is often used. The reactivity in transesterification reactions is governed by similar principles as hydrolysis, with the nucleophilicity of the incoming alcohol and the stability of the leaving alkoxide being key factors.

Base-catalyzed transesterification of aryl esters with phenols has been reported, and the reaction outcome is influenced by the electronic properties of the acyl group of the ester. rsc.orgresearchgate.net

A hypothetical study on the transesterification of this compound with different alcohols could provide the following equilibrium constants (Keq).

| Alcohol | Catalyst | Temperature (°C) | Hypothetical Keq |

| Methanol | H₂SO₄ | 60 | 1.8 |

| Ethanol | NaOEt | 70 | 2.1 |

| Isopropanol (B130326) | H₂SO₄ | 80 | 1.5 |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., nitration of analogous compounds)

Electrophilic aromatic substitution is a fundamental class of reactions for benzene and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the substituents present on the aromatic ring. In the case of the phenyl portion of this compound, the directing effects of the bromo, cyano, and methoxy groups would dictate the position of an incoming electrophile.

Phenols, which are structurally related to the substituted benzene ring in the target molecule, readily undergo electrophilic substitution reactions such as nitration and bromination. savemyexams.com The hydroxyl group in phenol is a strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom delocalizing into the benzene ring, thereby increasing its electron density. savemyexams.com This increased reactivity allows for milder reaction conditions compared to benzene. For instance, the nitration of phenol can be achieved using dilute nitric acid at room temperature. savemyexams.com

In contrast, the benzene ring of this compound is substituted with a bromine atom, a cyano group, and a methoxy group. The methoxy group (-OCH3) is an activating, ortho-, para-director. The bromine atom is a deactivating but ortho-, para-directing substituent. The cyano group (-CN) is a strongly deactivating, meta-directing group. The interplay of these groups would determine the outcome of an electrophilic substitution reaction.

Considering the directing effects, the position for electrophilic attack would be influenced by the activating methoxy group and the ortho-, para-directing bromo group, while being disfavored at positions meta to the cyano group. Nitration of analogous substituted phenols, such as 4-cyanophenol, has been achieved under mild, heterogeneous conditions, demonstrating the feasibility of such reactions on highly substituted rings. nih.gov

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -CN (Cyano) | Deactivating | Meta |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

Detailed Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound is crucial for predicting its behavior and designing synthetic routes. While direct mechanistic studies on this specific molecule are scarce, insights can be drawn from studies on analogous substituted phenyl benzoates.

The hydrolysis of substituted phenyl benzoates is a well-studied reaction that provides a model for understanding the reactivity of the ester functional group in the target molecule. The mechanism of this reaction, particularly under basic conditions, typically proceeds through a tetrahedral intermediate. researchgate.net The stability of the transition state leading to this intermediate is a key factor in determining the reaction rate.

For nucleophilic substitution reactions of substituted phenyl benzoates, Hammett plots are often used to correlate reaction rates with the electronic properties of the substituents. ewha.ac.kr A linear Hammett plot suggests a consistent mechanism across a series of related compounds. The slope of the plot (the reaction constant, ρ) provides information about the charge development in the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. semanticscholar.org

In the context of this compound, the bromo and cyano groups are electron-withdrawing, which would influence the stability of any charged intermediates or transition states during a reaction at the ester carbonyl group.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond to an isotopically labeled atom is broken in the rate-determining step. wikipedia.orglibretexts.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org

For instance, in the hydrolysis of an ester, replacing a hydrogen atom with deuterium (B1214612) at a specific position can alter the reaction rate. If the C-H bond is broken in the rate-limiting step, a significant primary KIE (typically kH/kD > 2) would be expected. libretexts.org Secondary KIEs are generally smaller (kH/kD ≈ 1) and can provide information about changes in hybridization at the labeled position during the reaction. wikipedia.org

While no specific KIE studies on this compound are available, such experiments could be designed to probe the mechanism of its potential reactions. For example, deuterating the phenyl ring could help determine the mechanism of electrophilic aromatic substitution or other reactions involving C-H bond cleavage.

Table 2: Key Mechanistic Investigation Techniques and Their Applications

| Technique | Principle | Application to this compound (Hypothetical) |

| Hammett Plot Analysis | Correlates reaction rates with substituent electronic effects. | Determining the sensitivity of ester hydrolysis to the electronic nature of the substituted phenyl ring. |

| Kinetic Isotope Effect (KIE) | Measures the change in reaction rate upon isotopic substitution. wikipedia.org | Probing whether a C-H bond on the aromatic ring is broken in the rate-determining step of a reaction. |

| Transition State Theory | Relates reaction rates to the properties of the transition state. | Modeling the energy profile of potential reaction pathways, such as nucleophilic acyl substitution. |

Spectroscopic Characterization of 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000), distinct signals are expected for the protons on the two aromatic rings and the methoxy (B1213986) group.

Benzoate Ring Protons: The protons on the unsubstituted benzoate ring are anticipated to appear in the aromatic region (δ 7.0-8.5 ppm). The two protons ortho to the carbonyl group are the most deshielded and are expected to resonate at the downfield end of this range, likely around δ 8.1-8.2 ppm as a doublet. The proton para to the carbonyl will appear as a triplet around δ 7.6-7.7 ppm, and the two meta protons will resonate as a triplet around δ 7.4-7.5 ppm.

Substituted Phenyl Ring Protons: This ring contains two protons, which are meta to each other. Their chemical shifts are influenced by the surrounding bromo, cyano, methoxy, and benzoate ester groups. These protons are expected to appear as two distinct doublets, with a small meta-coupling constant (J ≈ 2-3 Hz), in the range of δ 7.3-7.8 ppm.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are equivalent and not coupled to any other protons. Therefore, they will produce a sharp singlet, typically observed in the δ 3.8-4.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Benzoate (ortho-H) | 8.1 – 8.2 | Doublet (d) | ~7-8 |

| Benzoate (para-H) | 7.6 – 7.7 | Triplet (t) | ~7-8 |

| Benzoate (meta-H) | 7.4 – 7.5 | Triplet (t) | ~7-8 |

| Substituted Phenyl (H-3/H-5) | 7.3 – 7.8 | Doublet (d) | ~2-3 |

| Methoxy (-OCH₃) | 3.8 – 4.0 | Singlet (s) | N/A |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm. pressbooks.pubpressbooks.publibretexts.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) is significantly deshielded and is expected to have a chemical shift in the range of δ 164-168 ppm. pressbooks.pub

Aromatic Carbons: The twelve carbons of the two aromatic rings will produce distinct signals in the δ 110-155 ppm region. The carbons directly bonded to electronegative atoms (O, Br, CN) will have characteristic shifts. For instance, the carbon bearing the methoxy group is expected around δ 150-155 ppm, while the carbon attached to the bromine atom would be in the δ 115-125 ppm range.

Nitrile Carbon: The carbon of the cyano (-C≡N) group typically appears in the δ 115-120 ppm range.

Methoxy Carbon: The methyl carbon of the methoxy group is the most shielded, expected to resonate at δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 164 – 168 |

| Aromatic (C-O, C-Br, C-CN, C-H) | 110 – 155 |

| Nitrile (-C≡N) | 115 – 120 |

| Methoxy (-OCH₃) | 55 – 60 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the complex structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the coupled ortho, meta, and para protons on the benzoate ring, and also confirm the meta-relationship of the two protons on the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively assign the signals for each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across quaternary (non-protonated) carbons. Key correlations would include:

A three-bond correlation from the ortho-protons of the benzoate ring to the ester carbonyl carbon.

Correlations from the methoxy protons to the methoxy-bearing aromatic carbon.

Correlations from the protons on the substituted ring to the carbons bearing the cyano and bromo groups, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily bonded. A key NOESY correlation would be expected between the methoxy protons and the adjacent proton on the substituted phenyl ring, confirming the relative positioning of these groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Analysis of Characteristic Functional Groups (Bromo, Cyano, Methoxy, Ester)

Each functional group in 2-Bromo-4-cyano-6-methoxyphenyl benzoate has a distinct vibrational signature.

Cyano (-C≡N): A sharp and strong absorption band characteristic of a nitrile stretch is expected in the region of 2220-2240 cm⁻¹. nih.govspectroscopyonline.com

Ester (C=O): A very strong and sharp absorption corresponding to the carbonyl stretch will be a prominent feature of the spectrum, typically appearing around 1735-1750 cm⁻¹. rockymountainlabs.com

Ester and Methoxy (C-O): The spectrum will contain multiple strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and the aromatic ether (methoxy) linkages. rockymountainlabs.comspectroscopyonline.com The asymmetric C-O-C stretch of the aromatic ether is expected between 1200-1275 cm⁻¹. spectroscopyonline.com

Aromatic Rings: C-H stretching vibrations for aromatic protons appear above 3000 cm⁻¹. pressbooks.puborgchemboulder.com C=C stretching vibrations within the rings give rise to several bands in the 1450-1600 cm⁻¹ region. pressbooks.puborgchemboulder.com

Bromo (C-Br): The C-Br stretching vibration is expected to produce a band in the low-frequency fingerprint region, typically between 650-500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Cyano | -C≡N Stretch | 2220 – 2240 | Strong, Sharp |

| Ester | C=O Stretch | 1735 – 1750 | Very Strong, Sharp |

| Aromatic Rings | C=C Stretch | 1450 – 1600 | Medium to Strong |

| Ester / Methoxy | C-O Stretch | 1000 – 1300 | Strong |

| Aromatic | C-H Stretch | 3000 – 3100 | Medium to Weak |

| Bromo | C-Br Stretch | 500 – 650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings, a carbonyl group, a cyano group, and auxochromes like the methoxy and bromo groups suggests a complex UV spectrum. The molecule is expected to exhibit strong absorptions corresponding to π → π* transitions. hnue.edu.vn Phenyl benzoate itself shows absorption bands, and the extensive substitution pattern on one of the rings in the target molecule is expected to cause a bathochromic (red) shift to longer wavelengths and potentially an increase in molar absorptivity compared to simpler, related structures. cdnsciencepub.comcdnsciencepub.com The primary absorption bands would likely be observed in the UV region, typically between 220 and 300 nm.

Electronic Transitions and Chromophore Analysis

The UV-Visible spectrum of this compound is determined by the electronic transitions within its chromophoric systems. The primary chromophores are the two substituted benzene (B151609) rings: the 2-bromo-4-cyano-6-methoxyphenyl moiety and the benzoate moiety.

Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. up.ac.za The benzene ring itself shows a primary absorption band (E-band) around 200 nm and a weaker, fine-structured secondary band (B-band) around 255 nm. researchgate.net The substituents on each ring significantly modify these absorptions:

Benzoate Group: The benzoyl group is a chromophore where the carbonyl group is conjugated with the phenyl ring. This conjugation extends the π-system, leading to a bathochromic (red) shift of the primary absorption band to around 230 nm. libretexts.org

Substituted Phenyl Ring: The second ring contains multiple substituents that influence the electronic transitions. The methoxy (-OCH₃) group is an auxochrome with lone pairs on the oxygen that can be involved in n → π* transitions and can also donate electron density to the ring, typically causing a bathochromic shift. The cyano (-CN) and bromo (-Br) groups are electron-withdrawing and can also influence the position and intensity of absorption bands. science-softcon.de

Solvent Effects on Absorption Spectra

The polarity of the solvent can influence the position of absorption maxima in a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally causes a small bathochromic (red) shift. More polar solvents can better stabilize the more polar excited state relative to the ground state, thus lowering the energy gap for the transition.

n → π Transitions:* For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. Polar solvents, especially protic ones, can hydrogen bond with the non-bonding electrons of the oxygen atoms. This stabilizes the ground state more than the excited state, increasing the energy required for the transition.

For this compound, changing the solvent from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) would be expected to cause a slight red shift in the intense π → π* bands and a more pronounced blue shift in the weaker n → π* bands of the carbonyl and ether oxygens.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a crucial technique for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. The theoretical monoisotopic mass of this compound can be calculated by summing the masses of its most abundant isotopes.

The molecular formula for this compound is C₁₅H₉BrClNO₃. Based on this, the expected exact mass can be calculated for HRMS analysis, which would confirm the elemental composition.

Table 1: Theoretical Exact Mass for HRMS

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₅H₉⁷⁹BrNO₃ | ⁷⁹Br | 332.9766 |

This interactive table provides the calculated theoretical exact mass for the two major bromine isotopes.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, providing a "fingerprint" that can be used for structural confirmation. Aromatic esters exhibit characteristic fragmentation pathways. youtube.comlibretexts.org

The molecular ion peak (M⁺) for this compound would be expected at m/z 333 and 335, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Due to the stability of the aromatic systems, this peak should be prominent. libretexts.org Key fragmentation steps would likely include:

Formation of the Benzoyl Cation: A primary fragmentation pathway for benzoate esters is the cleavage of the C-O bond to form the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the spectrum. youtube.com

Loss of the Benzoyl Group: The complementary fragmentation would involve the formation of the 2-bromo-4-cyano-6-methoxyphenyl oxonium ion at m/z 228/230.

Loss of CO from the Benzoyl Cation: The benzoyl cation (m/z 105) can further lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77. fu-berlin.de

Fragmentation of the Phenoxyphenyl Ring: The fragment at m/z 228/230 could undergo further fragmentation, such as the loss of CO or the cyano radical.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Ion | Fragment Lost |

|---|---|---|---|

| 333 | 335 | [C₁₅H₉BrNO₃]⁺ (Molecular Ion) | - |

| 228 | 230 | [C₈H₅BrNO₂]⁺ | [C₇H₅O]∙ |

| 105 | 105 | [C₇H₅O]⁺ (Benzoyl cation) | [C₈H₅BrNO₂]∙ |

This interactive table outlines the plausible fragmentation pattern for the title compound.

Coupled Techniques (LC-MS, GC-MS) for Purity and Identification

For routine analysis, purity assessment, and identification in complex mixtures, mass spectrometry is often coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This would be a suitable method for the analysis of this compound. The compound could be separated from impurities or byproducts on a reverse-phase HPLC column and subsequently ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): Given that aromatic esters are generally volatile and thermally stable, GC-MS is also a viable technique. nih.gov The compound would be vaporized and separated in a gas chromatograph before entering the mass spectrometer for ionization and detection. This technique provides high-resolution separation and is excellent for identifying volatile impurities.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical composition. For this compound (C₁₅H₉BrNO₃), the theoretical elemental composition can be calculated. researchgate.net An experimental result from a CHN analyzer that falls within ±0.4% of the theoretical values is considered a confirmation of the compound's purity and elemental formula.

Table 3: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 180.165 | 53.93 |

| Hydrogen | H | 1.008 | 9.072 | 2.71 |

| Bromine | Br | 79.904 | 79.904 | 23.92 |

| Nitrogen | N | 14.007 | 14.007 | 4.19 |

| Oxygen | O | 15.999 | 47.997 | 14.37 |

| Total | | | 334.145 | 100.00 |

This interactive table shows the calculated elemental percentages for the compound.

Crystallographic Analysis and Solid State Properties of 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis for Precise Molecular Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, from which crucial geometric parameters such as bond lengths, bond angles, and torsional angles can be derived. While specific SC-XRD data for 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) is not publicly available, we can infer its likely structural parameters based on analyses of closely related compounds.

The molecular framework of 2-Bromo-4-cyano-6-methoxyphenyl benzoate is comprised of a benzoate group attached to a substituted phenyl ring. The bond lengths and angles within this structure are expected to be in good agreement with standard values for similar organic compounds. For instance, the C-Br bond length is anticipated to be approximately 1.85-1.90 Å. The cyano group (C≡N) should exhibit a bond length of around 1.14-1.16 Å. In the methoxy (B1213986) group, the C-O single bonds will have lengths in the range of 1.35-1.45 Å. The ester linkage will be characterized by a C=O double bond of approximately 1.20-1.23 Å and a C-O single bond of about 1.33-1.36 Å.

The bond angles within the phenyl rings will be close to the ideal 120° for sp² hybridized carbon atoms, with some distortions due to the presence of bulky substituents. The C-O-C bond angle of the ester group is expected to be around 115-118°.

Interactive Data Table: Expected Bond Lengths and Angles

| Bond/Angle | Expected Value |

|---|---|

| C-Br | 1.85-1.90 Å |

| C≡N | 1.14-1.16 Å |

| C-O (methoxy) | 1.35-1.45 Å |

| C=O (ester) | 1.20-1.23 Å |

| C-O (ester) | 1.33-1.36 Å |

| Phenyl C-C-C | ~120° |

Polymorphism and Cocrystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported, the presence of multiple functional groups capable of engaging in various intermolecular interactions suggests that polymorphism is a possibility. The formation of different packing arrangements could be influenced by crystallization conditions such as solvent, temperature, and pressure.

Cocrystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties. Given the presence of hydrogen bond acceptors (cyano, methoxy, benzoate oxygen) and a halogen bond donor (bromine), this compound would be a viable candidate for cocrystallization with other molecules that can participate in these interactions.

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound pack in the crystal lattice is governed by a variety of non-covalent interactions. These interactions dictate the supramolecular assembly and ultimately the macroscopic properties of the crystal.

Although lacking conventional strong hydrogen bond donors, the molecule can participate in a network of weak C-H...O, C-H...N, and C-H...Br hydrogen bonds. The aromatic C-H groups can act as donors to the oxygen atoms of the methoxy and benzoate groups, the nitrogen atom of the cyano group, and even the bromine atom. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. The geometry of these interactions (distance and angle) would be a key focus of a detailed crystallographic analysis.

Interactive Data Table: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Interaction Type |

|---|---|---|

| C-H | O (methoxy/benzoate) | C-H...O |

| C-H | N (cyano) | C-H...N |

A significant feature in the crystal packing of this compound is the potential for halogen bonding. The bromine atom, due to the anisotropic distribution of its electron density, possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis. This σ-hole can interact favorably with nucleophilic regions on adjacent molecules, such as the nitrogen atom of the cyano group, the oxygen atoms of the carbonyl and methoxy groups, or even the π-system of the aromatic rings. These halogen bonds are highly directional and can play a crucial role in dictating the supramolecular architecture. The strength and geometry of these interactions would be a primary point of interest in a crystallographic study, providing insight into the role of halogen bonding in crystal engineering.

π-Stacking Interactions and Aromatic Stacking

Information regarding the π-stacking and aromatic stacking interactions of this compound is not available in published literature.

Crystal Packing Analysis and Hirshfeld Surface Analysis

Detailed crystal packing analysis and Hirshfeld surface analysis of this compound have not been reported in scientific literature.

Computational and Theoretical Studies of 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems, making it ideal for analyzing organic molecules. A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the potential energy of the molecule to find its equilibrium structure. For 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000), this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the benzoate and the substituted phenyl ring. The resulting optimized structure represents the molecule in its most stable, lowest-energy state in the gas phase.

Table 1: Predicted Geometrical Parameters for 2-Bromo-4-cyano-6-methoxyphenyl benzoate

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.88 - 1.92 Å |

| C≡N Bond Length | ~1.15 - 1.17 Å |

| C-O (ester) Bond Length | ~1.35 - 1.40 Å |

| C=O (ester) Bond Length | ~1.20 - 1.23 Å |

| Dihedral Angle (Phenyl-O-C-Phenyl) | Varies with conformation |

Note: These are estimated values based on typical DFT calculations for similar functional groups.

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and nitrogen atoms of the ester and cyano groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, marking sites for nucleophilic attack.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 eV |

Note: These are estimated values and can vary significantly with the computational method used.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes (stretching, bending, etc.) to experimentally observed spectral bands. For this molecule, characteristic frequencies would be predicted for the C≡N stretch, C=O stretch of the ester, C-Br stretch, and various aromatic C-H and C-C vibrations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of one molecule and the LUMO of another. researchgate.net The distribution of the HOMO and LUMO across the this compound structure is critical. It is likely that the HOMO would be concentrated on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the benzoate ring and the electron-withdrawing cyano and bromo groups. This distribution helps predict how the molecule will interact with other reagents in chemical reactions.

Conformational Landscape Exploration and Stability Analysis

Due to the rotational freedom around the ester linkage (C-O-C bond), this compound can exist in multiple conformations. A conformational analysis would explore the potential energy surface by systematically rotating this bond to identify different stable conformers (local energy minima) and the transition states that separate them. The relative energies of these conformers determine their population at a given temperature, providing insight into the molecule's flexibility and predominant shapes.

Reaction Pathway Modeling and Transition State Characterization through Computational Methods

Should this molecule be involved in a chemical reaction, computational methods could be employed to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state provides critical information about the reaction's activation energy, which in turn determines the reaction rate. This type of modeling is invaluable for understanding reaction mechanisms and predicting outcomes.

Derivatization Strategies and Analogue Design Based on 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Synthesis of Structural Analogues and Homologues

The generation of structural analogues and homologues of 2-bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) can be approached by modifying either the benzoate ester moiety or the substituents on the phenyl ring.

One primary strategy involves the variation of the ester group. This can be achieved by synthesizing a range of acyl chlorides or carboxylic acids and reacting them with the parent phenol (B47542), 2-bromo-4-cyano-6-methoxyphenol. This approach allows for the introduction of a wide variety of aliphatic and aromatic substituents, thereby modulating properties such as lipophilicity, steric bulk, and electronic character. For instance, replacing the benzoate with an aliphatic ester could increase flexibility, while introducing heteroaromatic esters could introduce new binding interactions.

Alternatively, modifications can be made to the aromatic rings. For example, the core phenolic structure could be altered prior to esterification. One documented approach for creating diverse structures on a related cyanophenyl scaffold is the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone, which yields 4-cyanophenyl-2-hydrazinylthiazoles. rsc.orgrsc.org This highlights a method for constructing entirely new heterocyclic systems attached to the cyanophenyl ring, significantly expanding the chemical space around the core moiety.

| Modification Strategy | Target Moiety | Potential Reagents/Reactions | Expected Outcome |

|---|---|---|---|

| Ester Variation | Benzoate Ester | Reaction of 2-bromo-4-cyano-6-methoxyphenol with various acyl chlorides (e.g., acetyl chloride, benzoyl chloride derivatives) | Introduction of diverse R groups in the ester functionality, modulating steric and electronic properties. |

| Aromatic Ring Modification | Phenyl Rings | Synthesis of substituted phenols prior to esterification; Hantzsch thiazole (B1198619) synthesis with α-bromo-4-cyanoacetophenone. rsc.orgrsc.org | Creation of analogues with different substitution patterns or heterocyclic systems. |

Systematic Functionalization at the Bromine Position

The bromine atom on the phenyl ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This would replace the bromine atom with a variety of alkyl, alkenyl, or aryl groups, enabling the synthesis of biphenyl (B1667301) derivatives or the introduction of other carbon-based substituents. ugr.es

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.orglibretexts.org This is a versatile method for introducing a wide range of amino groups, from simple alkylamines to complex heterocyclic amines. nih.govbeilstein-journals.org

Cyanation: The bromine can be replaced with another cyano group through palladium-catalyzed cyanation using a cyanide source like potassium hexacyanoferrate(II) or zinc cyanide. nih.govacs.orgthieme-connect.com This would lead to a dicyano-substituted analogue. Copper-catalyzed methods also exist for this transformation. acs.org More recently, nickel-catalyzed reductive cyanation has also been developed. mdpi.com

These reactions offer a modular approach to systematically probe the steric and electronic requirements of a target binding site by introducing a diverse array of functional groups at the bromine position.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling libretexts.orgorganic-chemistry.org | Organoboron Reagent (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Alkyl, Aryl-Alkenyl |

| Buchwald-Hartwig Amination organic-chemistry.orgwikipedia.org | Amine (R₂NH) | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | Aryl Amines |

| Cyanation nih.govacs.org | Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Pd catalyst | Aryl Nitriles |

Modifications at the Cyano Position

The cyano group is a versatile functional group that can be transformed into several other functionalities.

Hydrolysis to Amide: The nitrile can be partially hydrolyzed to a primary amide (-CONH₂) under controlled acidic or basic conditions. chemistrysteps.com For instance, using potassium hydroxide (B78521) in tert-butyl alcohol can facilitate this conversion. acs.org Milder methods using an alkaline solution of hydrogen peroxide are also known. commonorganicchemistry.com This introduces a hydrogen bond donor and acceptor group, which can significantly alter the compound's solubility and binding properties.

Hydrolysis to Carboxylic Acid: More vigorous acidic or basic hydrolysis will convert the nitrile group to a carboxylic acid (-COOH). chemistrysteps.com This introduces a highly polar, acidic functional group, which can serve as a key interaction point with biological targets or as a handle for further derivatization, such as ester or amide formation.

Reduction to Amine: The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. organic-chemistry.org Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. studymind.co.ukcommonorganicchemistry.com Diisopropylaminoborane has also been reported for this purpose. organic-chemistry.orgnih.gov The resulting aminomethyl group provides a basic and nucleophilic site for further functionalization.

These transformations allow for the introduction of polar, hydrogen-bonding groups, which can dramatically influence the molecule's physicochemical properties.

Alterations of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) can be modified to alter the electronic properties of the aromatic ring and to explore hydrogen bonding interactions.

The most common strategy is demethylation to the corresponding phenol (-OH). This is often achieved using strong reagents like boron tribromide or hydrobromic acid. tandfonline.com The use of a phase-transfer catalyst like Aliquat-336 can accelerate the reaction with HBr. tandfonline.com More recently, biocatalytic methods for the regioselective demethylation of aryl methyl ethers have also been developed. acs.orgnih.gov

Once the phenol is unmasked, it can be subjected to etherification to introduce a variety of other alkoxy groups. The Williamson ether synthesis, which involves reacting the phenoxide (formed by treating the phenol with a strong base) with an alkyl halide, is a classic and effective method. wikipedia.org This allows for the synthesis of homologues with longer or more complex alkyl chains, or even the introduction of functionalized side chains. Amide acetals can also be used for the etherification of phenols. thieme-connect.com Palladium-catalyzed allylic etherification of phenols is another modern approach. frontiersin.org

| Transformation | Typical Reagents | Intermediate/Product | Potential Subsequent Reaction |

|---|---|---|---|

| Demethylation tandfonline.comresearchgate.net | BBr₃, HBr, Aliquat-336 | Phenol (-OH) | Etherification |

| Etherification wikipedia.orgembibe.com | Base (e.g., NaH), Alkyl Halide (R-X) | Aryl Ether (-OR) | - |

Design and Synthesis of Hybrid Structures Incorporating the 2-Bromo-4-cyano-6-methoxyphenyl Moiety

Hybridization, the strategy of combining two or more pharmacophores into a single molecule, can lead to compounds with novel or improved biological activities. The 2-bromo-4-cyano-6-methoxyphenyl moiety can serve as a building block in the synthesis of such hybrid structures.

Multicomponent reactions (MCRs) are particularly powerful for this purpose as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. The Ugi reaction is a prime example. wikipedia.orgorganic-chemistry.org This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. orgsyn.orgrsc.org The 2-bromo-4-cyano-6-methoxyphenyl moiety could be incorporated as part of the aldehyde, amine, or carboxylic acid component, leading to a diverse array of peptide-like scaffolds.

Another approach is the stepwise synthesis of hybrids by linking the core scaffold to another molecule of interest. For example, the synthesis of bromophenol hybrids with indolin-2-one and other N-containing heterocyclic moieties has been reported as a strategy for developing potential anticancer agents. mdpi.com Similarly, the 2-bromo-4-cyanophenyl scaffold could be linked to other bioactive molecules through the functional handles described in the previous sections (e.g., via Suzuki coupling at the bromine position, or amide bond formation at a hydrolyzed cyano group). The design and synthesis of hybrid compounds containing phenyl quinoline (B57606) and 1,3,4-oxadiazole (B1194373) motifs have also been explored. nih.govnih.gov This modular approach allows for the rational design of hybrid molecules with tailored properties.

Synthetic Utility and Academic Applications of 2 Bromo 4 Cyano 6 Methoxyphenyl Benzoate

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

There is no available information on the use of 2-Bromo-4-cyano-6-methoxyphenyl benzoate (B1203000) as an intermediate in the synthesis of other organic molecules.

Application as a Building Block in Material Science Research

No research has been found that describes the application of 2-Bromo-4-cyano-6-methoxyphenyl benzoate as a precursor or building block for materials such as OLEDs, Liquid Crystals, Metal-Organic Frameworks, or Organic Semiconductors.

Use in Structure-Reactivity Relationship Studies for Polyfunctionalized Aromatic Compounds